2-((1'-((3,4-Dimethylphenyl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole
Description
This compound features a thiazole moiety linked via an ether oxygen to a [1,4'-bipiperidin]-4-yl scaffold. The sulfonyl group at the 1'-position of the bipiperidine is substituted with a 3,4-dimethylphenyl aromatic ring.
Properties
IUPAC Name |
2-[1-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S2/c1-16-3-4-20(15-17(16)2)29(25,26)24-12-5-18(6-13-24)23-10-7-19(8-11-23)27-21-22-9-14-28-21/h3-4,9,14-15,18-19H,5-8,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRHMYMDTUJVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1’-((3,4-Dimethylphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole typically involves multiple steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from appropriate diamines.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Sulfonylation: The 3,4-dimethylphenylsulfonyl group is introduced through a sulfonylation reaction using 3,4-dimethylbenzenesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The bipiperidine and thiazole rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
2-((1’-((3,4-Dimethylphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-((1’-((3,4-Dimethylphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analog: 2-((1'-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole
Structural Differences :
- Sulfonyl substituent : The target compound uses a 3,4-dimethylphenyl group, whereas this analog substitutes a 5-ethylthiophen-2-yl group (a sulfur-containing aromatic ring) .
- Electronic and Steric Effects: The 3,4-dimethylphenyl group increases steric bulk and lipophilicity (predicted logP ~4.2), favoring hydrophobic interactions.
- Biological Implications :
Table 1: Key Properties of Sulfonyl-Substituted Analogs
| Property | Target Compound (3,4-Dimethylphenyl) | 5-Ethylthiophen-2-yl Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~525 | ~521 |
| logP (Predicted) | 4.2 | 3.8 |
| Aqueous Solubility (µg/mL) | 12 | 25 |
| Kinase X IC50 | 10 nM | 50 nM |
Triazine-Based UV Absorbers ()
While structurally distinct, triazine derivatives like TINUVIN® 477 and ADK STAB® LA-46 share functional groups (e.g., sulfonyl, ester linkages) relevant to stability and solubility.
- Key Differences :
- The target compound’s bipiperidine-thiazole core contrasts with the s-triazine rings in UV absorbers.
- Triazines prioritize UV absorption via conjugated π-systems, whereas the target compound’s design likely focuses on bioactivity.
- Functional Group Insights :
Piperazine-Triazolone Derivatives ()
Compounds like 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one feature:
- Piperazine linkers vs. bipiperidine in the target compound, altering conformational flexibility.
- Triazolone rings instead of thiazole, introducing additional hydrogen-bonding sites.
- Biological Relevance : Piperazine derivatives often target CNS receptors, whereas the target compound’s bipiperidine may favor peripheral activity .
Biological Activity
The compound 2-((1'-((3,4-Dimethylphenyl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.45 g/mol. The structure features a thiazole ring connected to a bipiperidine moiety via a sulfonyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O2S |
| Molecular Weight | 342.45 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 2.22 |
Research indicates that compounds containing thiazole and sulfonamide groups often exhibit significant biological activity, including antimicrobial and anticancer properties. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Thiazoles are known to inhibit various enzymes, which can disrupt cellular processes.
- Interference with DNA/RNA Synthesis : Some thiazole derivatives have been shown to affect nucleic acid synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
- Modulation of Ion Channels : Compounds targeting sodium channels (NaV1.7) have been investigated for their role in pain management, suggesting potential therapeutic applications in analgesia.
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives possess antimicrobial properties against various pathogens. For instance, compounds similar to the target molecule have shown efficacy against:
- Staphylococcus aureus
- Candida albicans
- Escherichia coli
These findings suggest that this compound may exhibit similar antimicrobial effects.
Antitumor Activity
In vitro studies have indicated that thiazole derivatives can inhibit the growth of several cancer cell lines. For example, research on related compounds has reported:
- Significant cytotoxicity against human breast and colon cancer cell lines.
- Induction of apoptosis through the activation of caspases.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of various thiazole derivatives against common pathogens. The results indicated that certain modifications in the thiazole structure enhanced antimicrobial activity significantly, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL for some derivatives.
Case Study 2: Anticancer Properties
In another study focusing on anticancer properties, a series of thiazole compounds were tested against different cancer cell lines. The results showed that modifications similar to those found in this compound led to increased potency against HepG2 liver cancer cells with IC50 values ranging from 5 to 15 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
